molecular formula C9H8ClN3O B2925263 [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 885953-64-0

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B2925263
CAS No.: 885953-64-0
M. Wt: 209.63
InChI Key: USMFKHRKUSNPBL-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3 and a methanamine group at position 3. This scaffold is notable for its pharmacological relevance, particularly in antiviral and antibacterial research. Its molecular formula is C₉H₈ClN₃O, with a molecular weight of 209.64 g/mol (PubChem data inferred from ). The compound has been synthesized via reductive amination or nucleophilic substitution reactions, yielding derivatives with varying biological activities .

Properties

IUPAC Name

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMFKHRKUSNPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-chlorobenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine" is not available. However, information regarding its properties, related compounds, and potential applications in cosmetic formulations can be gathered.

Chemical Information
this compound, also known as C9H8ClN3O, has a molecular weight of 209.63 g/mol . Synonyms for this compound include [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylamine and 885953-64-0 .

Key Identifiers

  • PubChem CID: 2996883
  • IUPAC Name: this compound
  • InChI Key: USMFKHRKUSNPBL-UHFFFAOYSA-N
  • CAS No.: 1311318-12-3 (hydrochloride)

Related Compounds and Potential Applications

  • [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol: This related compound has a boiling point of 96-99°C and is supplied by Apollo Scientific Ltd . It has hazard statements H315, H319, and H335, with precautionary statements P271, P261, and P280 .
  • Cosmetic Formulations: Experimental design techniques are used in developing stable, safe, and effective cosmetic products . Raw materials such as soy lecithin, phytantriol, capric acid triglyceride, and caprylic influence consistency, stickiness, greasiness, and skin hydration . Cetearyl alcohol, dicetyl phosphate, cetyl phosphate 10EO, and acrylates/C10-30 alkylacrylate crosspolymer affect rheological parameters .

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence biological activity and physicochemical properties:

Compound Name Substituent on Phenyl Attached Group Key Properties/Bioactivity Reference
[3-(4-Chlorophenyl)-...]methanamine 4-Cl Methanamine SARS-CoV 3CLpro inhibitor (IC₅₀: 3 mM)
[3-(2-Chlorophenyl)-...]methanamine 2-Cl Methanamine Structural analog; no reported bioactivity
[3-(3-Chlorophenyl)-...]methanamine 3-Cl Methanamine Used in SAR studies for CNS targets
[3-(p-Tolyl)-...]methanamine hydrochloride 4-CH₃ Methanamine (HCl) Improved solubility via salt formation

Key Observations :

  • 4-Chlorophenyl substitution is associated with antiviral activity against SARS-CoV 3CLpro, suggesting electronic effects (Cl as electron-withdrawing group) enhance target binding .
  • 2- or 3-Chlorophenyl analogs are less explored but may exhibit divergent pharmacokinetic profiles due to steric effects.
  • Methyl substitution (p-tolyl) in the hydrochloride salt improves aqueous solubility, critical for drug delivery .

Functional Group Variations on the Oxadiazole Core

Modifications to the methanamine group or oxadiazole-linked moieties alter target specificity:

Compound Name Attached Group Biological Activity Reference
[3-(4-Chlorophenyl)-...]methanamine Methanamine SARS-CoV 3CLpro inhibition
MA1 () Quinoline derivative CB2 receptor agonist
Compound 43 () Piperazine-pyridyl E. coli AcrAB-TolC pump inhibitor
2-({[3-(4-Chlorophenyl)-...]methyl}thio)-imidazolium chloride Imidazole-thioether SARS-CoV 3CLpro inhibition

Key Observations :

  • Methanamine derivatives are versatile, showing antiviral activity when paired with thioether-imidazole groups .
  • Quinoline-linked oxadiazoles (e.g., MA1) target cannabinoid receptors, indicating scaffold adaptability for CNS applications .

Key Observations :

  • Hydrochloride salts (e.g., ) improve solubility for in vivo applications .
  • Reductive amination () is a common high-yield method for amine-functionalized oxadiazoles.

Biological Activity

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H8ClN3O
  • Molecular Weight : 209.63 g/mol
  • CAS Number : 885953-64-0

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound showed promising cytotoxic effects against several cancer cell lines, including:
      • Human breast adenocarcinoma (MCF-7) : IC50 values were reported in the micromolar range.
      • Human melanoma (MEL-8) : Induction of apoptosis was observed.
    • A study reported that certain oxadiazole derivatives demonstrated greater cytotoxic activity than doxorubicin against leukemia cell lines (CEM-13 and U-937) .
  • Mechanism of Action :
    • Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways .
    • Molecular docking studies suggested strong interactions with estrogen receptors, similar to established drugs like Tamoxifen .

Antimicrobial Activity

The compound's antimicrobial efficacy has also been explored:

  • Inhibition of Bacterial Growth :
    • Preliminary findings indicated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) ranged from 4.69 to 22.9 µM for various strains .
    • The compound exhibited antifungal properties against Candida albicans and Fusarium oxysporum with MIC values indicating significant potential as an antifungal agent.

Case Studies and Research Findings

Several studies have documented the biological activities of oxadiazole derivatives:

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in MCF-7 cells; IC50 values in micromolar range
AntimicrobialModerate antibacterial activity against multiple strains; MIC values from 4.69 to 22.9 µM
CytotoxicityHigher potency than doxorubicin in leukemia cell lines

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